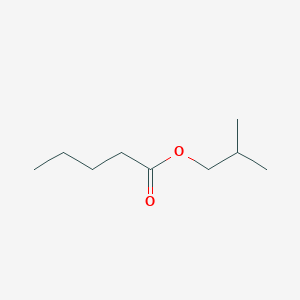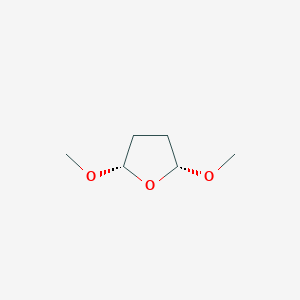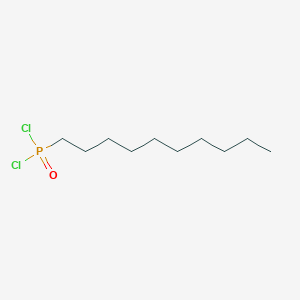
Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)-” is also known as Sodium hexacyanoferrate (II) decahydrate or Tetrasodium hexacyanoferrate decahydrate . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C6FeN6.4Na.10H2O. Its average mass is 211.952 Da and its monoisotopic mass is 211.955582 Da .Applications De Recherche Scientifique
Food Additives
Sodium ferrocyanide (E 535) is re-evaluated as a food additive by the Panel on Food Additives and Nutrient Sources added to Food (ANS). It’s authorized in the EU in two food categories as salt substitutes . The dietary exposure to ferrocyanides from their use as food additives was calculated based on regulatory maximum level exposure assessment scenario .
Sodium-Ion Batteries
Sodium ferrocyanide decahydrate can be used as a precursor to synthesize Na-enriched Na 1+x Fe [Fe (CN) 6] frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . It’s also used in aqueous sodium-ion batteries (AIBs) as an electrolyte additive . This method involves the introduction of sodium ferrocyanide as a supporting salt in a highly concentrated NaClO4-based aqueous electrolyte solution .
Welding Rods Stabilizer
It’s used as a stabilizer for the coating on welding rods . This application takes advantage of the compound’s chemical properties to enhance the performance and safety of welding rods.
Petroleum Industry
In the petroleum industry, sodium ferrocyanide is used for the removal of mercaptans . Mercaptans are a class of organosulfur compounds which can contribute to unpleasant odors, and their removal is crucial in various industrial processes.
Anticaking Agents
In the EU, ferrocyanides (E 535–538) were, as of 2018, solely authorized as additives in salt and salt substitutes, where they serve as anticaking agents . Anticaking agents are substances that prevent the formation of lumps in certain solids, permitting a free-flowing condition.
Energy Storage Systems
Aqueous sodium-ion batteries (ASIBs) are regarded as promising candidates for grid energy storage . Sodium ferrocyanide is used in these batteries to improve their specific energy and cycle stability .
Safety and Hazards
This compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Mécanisme D'action
Target of Action
Sodium ferrocyanide decahydrate, also known as tetrasodium hexacyanoferrate decahydrate, is a coordination compound . It is primarily used as an anticaking agent in salt and salt substitutes . It also finds use in the petroleum industry for the removal of mercaptans and as a stabilizer for the coating on welding rods .
Mode of Action
The compound interacts with its targets through its cyanide ligands . Exposure to uv light or the addition of an acid can result in the production of hydrogen cyanide gas, which is extremely toxic .
Biochemical Pathways
Sodium ferrocyanide decahydrate can be used as a precursor to synthesize Na-enriched Na1+xFe[Fe(CN)6] frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . This suggests that the compound may interact with biochemical pathways related to energy storage and transfer.
Pharmacokinetics
The compound is soluble in water and insoluble in alcohol , which suggests that it could be readily absorbed and distributed in the body through the bloodstream.
Result of Action
The primary result of sodium ferrocyanide decahydrate’s action is its ability to prevent caking in salt and salt substitutes . In the petroleum industry, it aids in the removal of mercaptans . When combined with an Fe(III) salt, it converts to a deep blue pigment called Prussian blue .
Action Environment
Environmental factors can influence the action of sodium ferrocyanide decahydrate. For instance, the compound’s solubility increases with temperature , which could potentially enhance its bioavailability and efficacy. Exposure to uv light or acidic conditions can lead to the production of toxic hydrogen cyanide gas . Therefore, the compound’s action, efficacy, and stability are highly dependent on its environment.
Propriétés
IUPAC Name |
tetrasodium;iron(2+);hexacyanide;decahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSUDVTVQZUDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20FeN6Na4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ferrocyanide decahydrate | |
CAS RN |
14434-22-1 |
Source


|
| Record name | Sodium ferrocyanide decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (OC-6-11)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)





